Ab-chminaca metabolite M4

Catalog No.
S991047
CAS No.
1271630-11-5
M.F
C15H18N2O2
M. Wt
258.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ab-chminaca metabolite M4

CAS Number

1271630-11-5

Product Name

Ab-chminaca metabolite M4

IUPAC Name

1-(cyclohexylmethyl)indazole-3-carboxylic acid

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

InChI

InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19)

InChI Key

DVXHKIOGZJHOPD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O

Synonyms

1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O

AB-CHMINACA metabolite M4 RM is an analytical reference standard that is structurally categorized as a synthetic cannabinoid. It is an expected metabolite of AB-CHMINACA in which the carboxamide-linked aminocarbonyl-2-methylpropyl side chain associated with both AB-CHMINACA and AB-FUBINACA has been replaced with a carboxyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.

AB-CHMINACA metabolite M4 (1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid) is an analytical reference standard and a primary terminal metabolite of the synthetic cannabinoid AB-CHMINACA. Formed via the in vivo hydrolysis of the valinamide side chain, M4 serves as a critical biomarker for forensic and clinical toxicology. In procurement contexts, it is primarily sourced as a certified reference material (CRM) for calibrating LC-MS/MS and GC-MS instruments used in routine urine drug screening and pharmacokinetic profiling.

Generic substitution with the parent compound (AB-CHMINACA) or alternative metabolites (such as M2 or M6) fails in urine matrix testing due to the distinct pharmacokinetic clearance of synthetic cannabinoids. Parent AB-CHMINACA undergoes rapid and extensive biotransformation, rendering it virtually undetectable in human urine [1]. Furthermore, while the hydroxylated M2 metabolite is often the predominant marker in hair, M4 is the highly stable, abundant product of amidase-driven cleavage required for definitive urine analysis[2]. Procuring the incorrect metabolite standard leads to false-negative toxicological reports and regulatory compliance failures.

Superiority as a Urinary Biomarker

In clinical and forensic urine testing, parent synthetic cannabinoids are rapidly cleared and rarely detected. Studies comparing the excretion profiles of AB-CHMINACA show that the parent compound is typically undetectable (often <0.1 ng/mL) in urine, whereas the M4 metabolite, formed by distal amide hydrolysis, accumulates as one of the most abundant and long-term markers of intake [1]. Consequently, laboratories must procure M4 rather than the parent compound to establish reliable detection windows.

Evidence DimensionUrinary detection concentration
Target Compound DataM4 is highly abundant and detectable as a major terminal metabolite
Comparator Or BaselineParent AB-CHMINACA (undetectable or <0.1 ng/mL in urine)
Quantified DifferenceOrders of magnitude higher concentration in urine
ConditionsIn vivo human urine samples analyzed via LC-MS/MS

Procuring M4 is mandatory for urine drug screening, as using the parent compound as a calibrator will result in false negatives.

Validated LC-MS/MS Sensitivity for Trace Detection

The utility of an analytical standard depends on its performance at trace levels. Validated LC-MS/MS methods utilizing AB-CHMINACA metabolite M4 achieve a Limit of Quantification (LOQ) of 0.5 ng/mL in urine matrices [1]. This high sensitivity allows for the definitive confirmation of synthetic cannabinoid consumption long after the initial exposure, outperforming less stable intermediate metabolites that degrade or suffer from severe matrix suppression.

Evidence DimensionLimit of Quantification (LOQ) in urine
Target Compound Data0.5 ng/mL LOQ
Comparator Or BaselineLess stable intermediate metabolites or parent compound (often failing to meet 5.0 ng/mL thresholds due to rapid clearance)
Quantified DifferenceSub-nanogram trace detection capability
ConditionsSupported liquid extraction (SLE) followed by LC-MS/MS

Ensures forensic laboratories can meet strict regulatory cutoffs and accurately quantify low-level exposures.

Long-Term Stability in Biological Matrices

For forensic procurement, the stability of the reference standard in biological matrices is critical for batch testing and sample backlogs. Comprehensive stability studies demonstrate that AB-CHMINACA metabolite M4 remains stable in urine for up to 9 weeks under refrigerated or frozen conditions, whereas other minor metabolites exhibit significant degradation within 8 to 21 days at room temperature[1]. This robust stability profile ensures reproducible calibration curves over extended testing periods.

Evidence DimensionMatrix stability duration
Target Compound DataStable for up to 9 weeks in refrigerated/frozen urine
Comparator Or BaselineMinor synthetic cannabinoid metabolites (degrading in 8-21 days)
Quantified Difference>4x longer stability window
ConditionsUrine matrix storage under controlled laboratory conditions

Reduces the need for frequent recalibration and minimizes the risk of quantitative errors in delayed forensic casework.

Routine Urine Drug Screening (LC-MS/MS)

Utilizing M4 as the primary calibrator in multiplexed LC-MS/MS assays for detecting synthetic cannabinoid abuse in workplace, clinical, and criminal justice drug testing programs [1].

Forensic Post-Mortem Toxicology

Serving as a definitive biomarker in post-mortem urine and tissue analysis where the parent AB-CHMINACA compound has been completely metabolized prior to sample collection[2].

Pharmacokinetic and Metabolic Profiling

Used as a reference standard in in vitro (human liver microsomes) and in vivo studies to map the amidase-driven hydrolysis pathways of indazole-carboxamide synthetic cannabinoids[3].

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

258.136827821 g/mol

Monoisotopic Mass

258.136827821 g/mol

Heavy Atom Count

19

UNII

NJU44VFU4G

Dates

Last modified: 04-14-2024

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